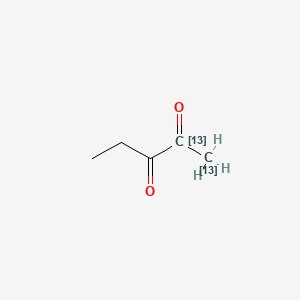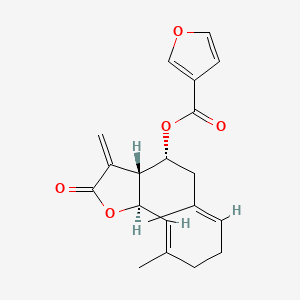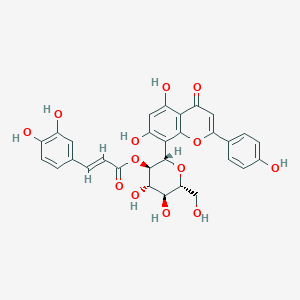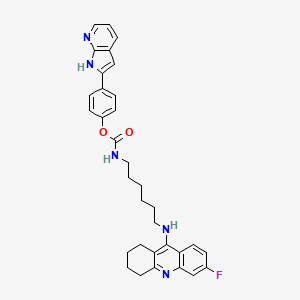
AChE/BChE-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/BChE-IN-16 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, which is essential for proper neurotransmission. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
The synthesis of AChE/BChE-IN-16 involves several steps, including the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as aluminum chloride . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
AChE/BChE-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydrochloric acid, and dichloromethane . The major products formed from these reactions are quaternary derivatives of cinchonines and cinchonidines, which exhibit potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase .
Applications De Recherche Scientifique
AChE/BChE-IN-16 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cholinesterase enzymes and their role in neurotransmission . In biology, it is used to investigate the effects of cholinesterase inhibition on cellular processes and neurodegenerative diseases . In medicine, it is being explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders . In industry, it is used in the development of new drugs and therapeutic agents targeting cholinesterase enzymes .
Mécanisme D'action
The mechanism of action of AChE/BChE-IN-16 involves the reversible inhibition of acetylcholinesterase and butyrylcholinesterase enzymes . This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it forms reversible complexes with the enzymes .
Comparaison Avec Des Composés Similaires
AChE/BChE-IN-16 is unique in its ability to selectively inhibit both acetylcholinesterase and butyrylcholinesterase enzymes . Similar compounds include donepezil, galantamine, and rivastigmine, which are also used as cholinesterase inhibitors for treating Alzheimer’s disease . this compound exhibits higher selectivity and potency compared to these compounds . Other similar compounds include nicotinamide derivatives and hybrid molecules targeting multiple pathways involved in neurodegenerative diseases .
Propriétés
Formule moléculaire |
C33H34FN5O2 |
|---|---|
Poids moléculaire |
551.7 g/mol |
Nom IUPAC |
[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl] N-[6-[(6-fluoro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]carbamate |
InChI |
InChI=1S/C33H34FN5O2/c34-24-13-16-27-30(21-24)38-28-10-4-3-9-26(28)31(27)35-17-5-1-2-6-18-37-33(40)41-25-14-11-22(12-15-25)29-20-23-8-7-19-36-32(23)39-29/h7-8,11-16,19-21H,1-6,9-10,17-18H2,(H,35,38)(H,36,39)(H,37,40) |
Clé InChI |
ZMLLZOVFQZLICZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=C(C=CC(=C3)F)C(=C2C1)NCCCCCCNC(=O)OC4=CC=C(C=C4)C5=CC6=C(N5)N=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


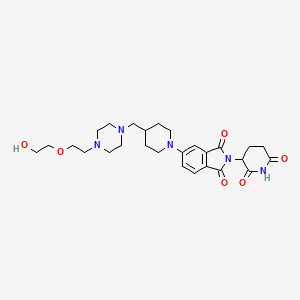
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
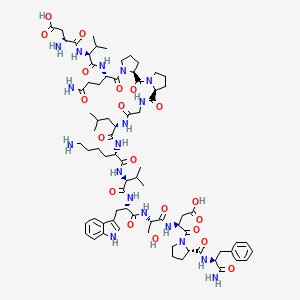
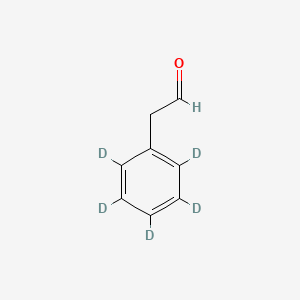
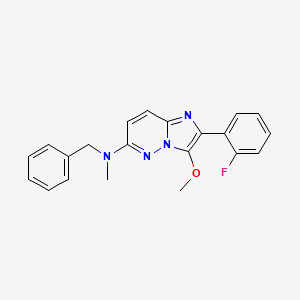
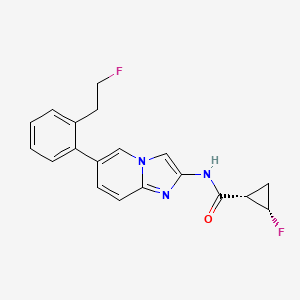

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
